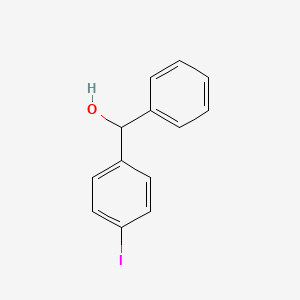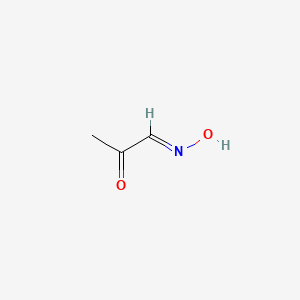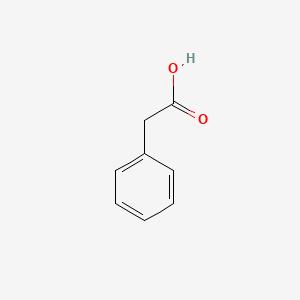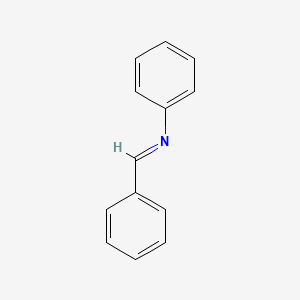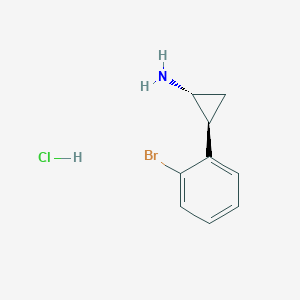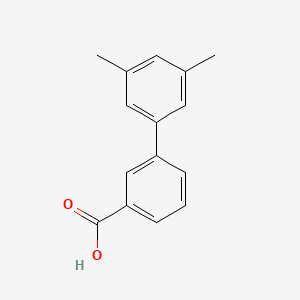![molecular formula C14H14N2O B3420184 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol CAS No. 1778-71-8](/img/structure/B3420184.png)
3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol
Overview
Description
3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol: is an organic compound with the molecular formula C14H14N2O. It is a derivative of phenol, characterized by the presence of a phenyldiazenyl group at the para position and two methyl groups at the meta positions relative to the hydroxyl group. This compound is known for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 3,5-dimethylphenol in an alkaline medium to form the desired azo compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations to achieve efficient coupling and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The azo group in the compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol is used as a dye intermediate in the synthesis of various azo dyes. Its vibrant color makes it suitable for applications in textile and ink industries.
Biology: In biological research, this compound is used as a staining agent due to its ability to bind to specific cellular components, aiding in the visualization of microscopic structures.
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are explored for their potential antimicrobial and anticancer properties.
Industry: In addition to its use in dye chemistry, this compound is used in the development of colorimetric sensors and indicators due to its distinct color change properties under different conditions.
Mechanism of Action
The primary mechanism of action of 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, particularly those with nucleophilic sites. The phenolic hydroxyl group can form hydrogen bonds, while the azo group can participate in π-π interactions, enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
4-[(E)-phenyldiazenyl]phenol: Lacks the methyl groups, resulting in different chemical and physical properties.
3,5-dimethylphenol: Lacks the azo group, making it less colorful and less reactive in azo coupling reactions.
4-[(E)-phenyldiazenyl]aniline: Contains an amino group instead of a hydroxyl group, altering its reactivity and applications.
Uniqueness: 3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol is unique due to the presence of both methyl groups and the azo group, which confer distinct chemical reactivity and vibrant color properties. These features make it particularly valuable in dye chemistry and as a research tool in various scientific fields.
Properties
IUPAC Name |
3,5-dimethyl-4-phenyldiazenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-8-13(17)9-11(2)14(10)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZXPFFLHBNGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=NC2=CC=CC=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778-71-8 | |
| Record name | 3,5-DIMETHYL-4-(PHENYLDIAZENYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


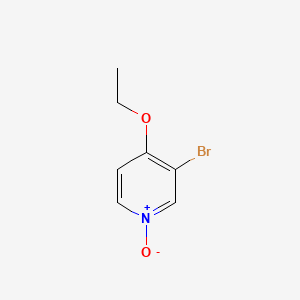
![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B3420106.png)
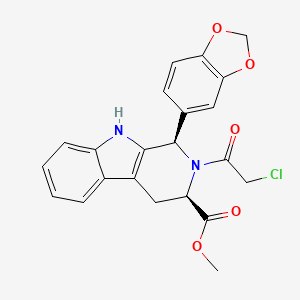
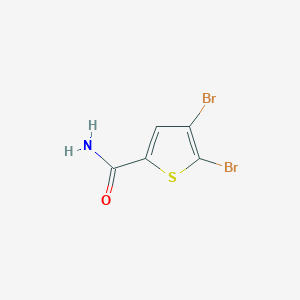
![4-[(3-Methylphenyl)methoxy]benzonitrile](/img/structure/B3420118.png)
